Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Overview
Description
Sulfo-N-succinimidyl 4-maleimidobutyrate (Sulfo-GMBS) is a water-soluble, heterobifunctional crosslinking reagent . It is used for the conjugation of cysteine-containing peptides to carrier proteins or surfaces .
Synthesis Analysis
While specific synthesis methods for Sulfo-N-succinimidyl 4-maleimidobutyrate were not found, it’s known that similar compounds are typically synthesized through reactions involving N-hydroxysuccinimide (NHS ester) and maleimide groups .Molecular Structure Analysis
The empirical formula for Sulfo-N-succinimidyl 4-maleimidobutyrate is C12H11N2NaO9S . Its molecular weight is 382.28 g/mol .Chemical Reactions Analysis
Sulfo-N-succinimidyl 4-maleimidobutyrate is a crosslinking reagent, which means it facilitates the formation of bonds between different molecules . It contains an amine-reactive N-hydroxysuccinimide (NHS ester) and a sulfhydryl-reactive maleimide group . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .Physical And Chemical Properties Analysis
Sulfo-N-succinimidyl 4-maleimidobutyrate is a water-soluble compound . It should be stored at temperatures below -15°C .Scientific Research Applications
Conjugation of Proteins : It has been used for the conjugation of Fab' to horseradish peroxidase through thiol groups in the hinge, proving effective in introducing maleimide groups and achieving high recovery of peroxidase in the conjugate (Hashida et al., 1984).
Copolymer Synthesis : This salt is involved in the synthesis of water-soluble imide-amide copolymers, like poly [acrylamide-co-sodium N-(4-sulfophenyl) maleimide], demonstrating the stability and utility of the compound in polymer chemistry (Hocking et al., 1990).
Protein Labeling for Imaging : It is utilized in protein labeling with the precursor [18F]SiFA-SH for positron emission tomography, enabling high radiochemical yields and preserving the biological activity of proteins (Wängler et al., 2012).
Bio-detection and Nanotechnology : The compound is employed in the evaluation of coupling chemistry for attaching oligonucleotides to magnetic nanobeads aimed at bio-detection in magnetic readout assays (Gómez de la Torre et al., 2011).
Immunopharmacology : This salt is used in a method to induce antigen-specific immune responses by coupling protein antigens or peptides to mouse spleen cells or T cells, enhancing IFN-γ production and suggesting applications in immunotherapy for cancers and other diseases (Guo et al., 2016).
Chemical Cross-linking of Proteins : It is a key component in the synthesis of bifunctional cross-linking reagents, like succinimidyl maleimides, for specific cross-linking between protein subunits (Partis et al., 1983).
Immobilization of Glutathione : The compound is used in the immobilization of glutathione on BSA-assembled controlled pore glass beads, showing its role in enhancing the activity of immobilized glutathione (Chen et al., 2004).
Fluorescence Labeling : It is used in the development of new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties (Lefevre et al., 1996).
Radioactive Labeling : The salt is involved in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F, indicating its role in nuclear medicine and diagnostic imaging (Vaidyanathan & Zalutsky, 2006).
Investigating Cellular Uptake : It is used to investigate the functional significance of plasmalemmal proteins in the fatty acid uptake process, demonstrating specificity for long-chain fatty acid uptake inhibition (Coort et al., 2002).
Labeling Antibodies : This chemical is effective for labeling sulfhydryl-containing molecules such as antibodies, forming a covalent bond with free thiols (Berg & Fishman, 2019).
Studying Protein Structure : It helps in understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents, crucial for mapping three-dimensional protein structures and protein-protein interactions (Chen et al., 2013).
Modulation of Hydrogel Properties : The stability of succinimidyl esters in thermoresponsive hydrogel microparticles is studied, influencing the microgel phase transition thermodynamics (Debord & Lyon, 2007).
Drug Delivery : This salt is used in the efficient synthesis of drug conjugates, like doxorubicin melanotransferrin p97 conjugates, which can cross the blood-brain barrier to treat brain tumors (Chen & Gabathuler, 2004).
Immunoassay Development : It plays a role in the preparation of reagents for the determination of fumonisin B1 by flow-injection immunoanalysis, showing its utility in developing sensitive detection methods for contaminants in food (Ho & Durst, 2000).
Fluorescent Labeling : The compound is a base for cyanine dye labeling reagents, such as sulfoindocyanine succinimidyl esters, used for conjugating to a variety of biomolecules (Mujumdar et al., 1993).
Tumor Targeting : It is used in the delivery of oligomers of a peptidomimetic integrin αvβ3 antagonist to tumor-induced neovasculature, demonstrating its potential in targeted cancer therapy (Shin et al., 2007).
Enzyme Immunoassay Development : This salt is utilized in developing a novel chemiluminescence enzyme immunoassay using bacterial magnetic particles for highly sensitive and rapid detection of immunoglobulin G (Matsunaga et al., 1996).
Protein Interaction Studies : It is employed in a method for chemical cross-linking of proteins using sulfo-MBS, aiding in the rapid determination of optimal conditions for cross-linking in protein complex studies (Nadeau & Carlson, 2007).
Neutron Capture Therapy : The compound is used for delivering boron-10 by monoclonal antibody-starburst dendrimer immunoconjugates, a novel approach in neutron capture therapy for cancer treatment (Barth et al., 1992).
Safety And Hazards
properties
IUPAC Name |
sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULARYIUTHAWJMU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635595 | |
Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |
CAS RN |
185332-92-7 | |
Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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